REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][C:3]=1[C:9]#[N:10].[CH3:11][N:12]1[CH:16]=[C:15]([NH:17]C(=O)C)[C:14]([CH3:21])=[N:13]1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].O.[OH-].[Li+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[Cl:1][C:2]1[CH:7]=[C:6]([NH:17][C:15]2[C:14]([CH3:21])=[N:13][N:12]([CH3:11])[CH:16]=2)[N:5]=[CH:4][C:3]=1[C:9]#[N:10] |f:3.4.5,6.7.8,9.10.11|
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=NC(=C1)Cl)C#N
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Name
|
|
Quantity
|
8.5 g
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Type
|
reactant
|
Smiles
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CN1N=C(C(=C1)NC(C)=O)C
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Name
|
|
Quantity
|
1.926 g
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Type
|
reactant
|
Smiles
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CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
|
cesium carbonate
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Quantity
|
27.1 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
0.374 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
lithium hydroxide hydrate
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Quantity
|
6.99 g
|
Type
|
reactant
|
Smiles
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O.[OH-].[Li+]
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Name
|
|
Quantity
|
110 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
The resulting suspension was stirred at 90° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
argon was bubbled through the reaction mixture for 5 minutes at room temperature
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Duration
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5 min
|
Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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STIRRING
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Details
|
with stirring
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Type
|
ADDITION
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Details
|
water (275 mL) was added
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Type
|
WAIT
|
Details
|
The solution was left
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Type
|
STIRRING
|
Details
|
to stir at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in EtOAc/DCM (1:1)
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
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Type
|
CUSTOM
|
Details
|
The residue was triturated in Et2O
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC(=C1)NC=1C(=NN(C1)C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 43.7% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |